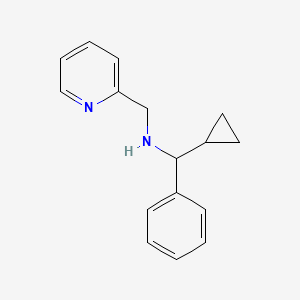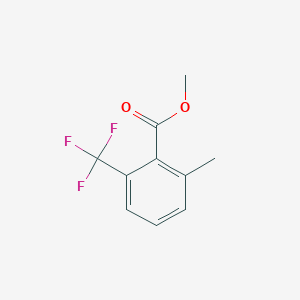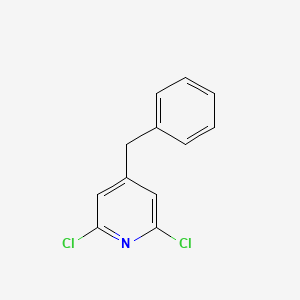
4-Benzyl-2,6-dichloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-2,6-dichloropyridine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the pyridine ring and a benzyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with benzyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 4-Benzyl-2,6-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 6th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the benzyl group to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, stannanes.
Major Products:
- Substituted pyridines
- Benzaldehyde derivatives
- Biaryl compounds
科学的研究の応用
4-Benzyl-2,6-dichloropyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 4-Benzyl-2,6-dichloropyridine involves its interaction with specific molecular targets. The chlorine atoms and benzyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. Additionally, its aromatic structure allows for π-π interactions with biological targets, influencing its biological activity .
類似化合物との比較
2,6-Dichloropyridine: Lacks the benzyl group, making it less reactive in certain substitution reactions.
4-Benzylpyridine: Does not have chlorine atoms, resulting in different reactivity and applications.
2,4,6-Trichloropyridine: Contains an additional chlorine atom, leading to distinct chemical properties and uses.
Uniqueness: 4-Benzyl-2,6-dichloropyridine is unique due to the combination of its benzyl group and chlorine atoms, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H9Cl2N |
|---|---|
分子量 |
238.11 g/mol |
IUPAC名 |
4-benzyl-2,6-dichloropyridine |
InChI |
InChI=1S/C12H9Cl2N/c13-11-7-10(8-12(14)15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChIキー |
PWIGBSCBAAJZII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


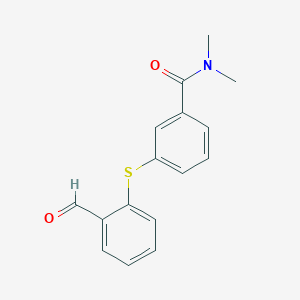
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
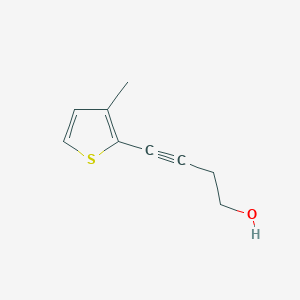
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
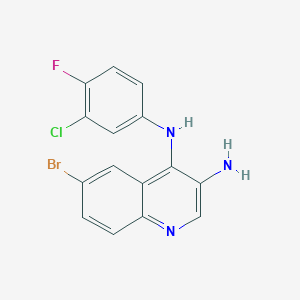
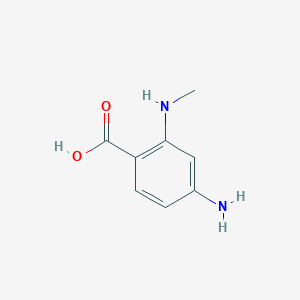
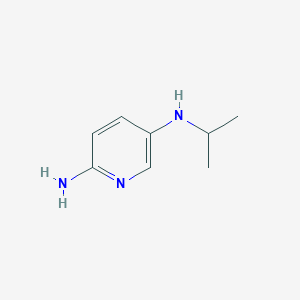
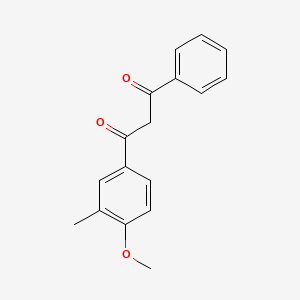
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)
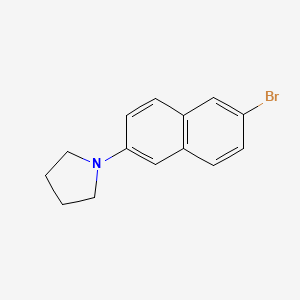
![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
